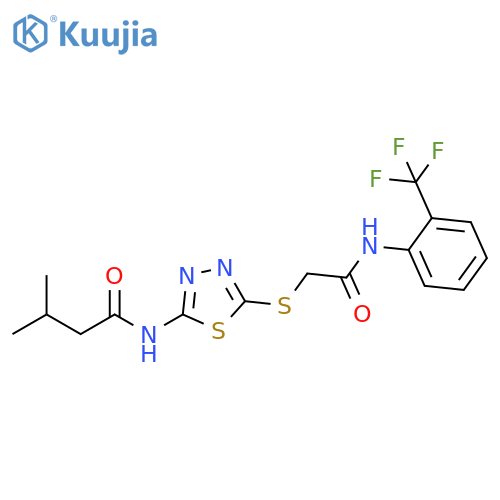Cas no 392296-86-5 (3-methyl-N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}butanamide)

392296-86-5 structure
商品名:3-methyl-N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}butanamide
3-methyl-N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}butanamide 化学的及び物理的性質
名前と識別子
-
- 3-methyl-N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}butanamide
- 3-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
- Butanamide, 3-methyl-N-[5-[[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]thio]-1,3,4-thiadiazol-2-yl]-
- 3-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
- 392296-86-5
- F0417-0749
- 3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide
- AKOS024576985
-
- インチ: 1S/C16H17F3N4O2S2/c1-9(2)7-12(24)21-14-22-23-15(27-14)26-8-13(25)20-11-6-4-3-5-10(11)16(17,18)19/h3-6,9H,7-8H2,1-2H3,(H,20,25)(H,21,22,24)
- InChIKey: SGUXWLFXZSEPCV-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(SCC(=O)NC2=CC=CC=C2C(F)(F)F)S1)(=O)CC(C)C
計算された属性
- せいみつぶんしりょう: 418.07450263g/mol
- どういたいしつりょう: 418.07450263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 522
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 138Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 9.20±0.50(Predicted)
3-methyl-N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}butanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0417-0749-5mg |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0417-0749-25mg |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0417-0749-40mg |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0417-0749-15mg |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0417-0749-10μmol |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0417-0749-100mg |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0417-0749-1mg |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0417-0749-10mg |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0417-0749-5μmol |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0417-0749-3mg |
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide |
392296-86-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
3-methyl-N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}butanamide 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
392296-86-5 (3-methyl-N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}butanamide) 関連製品
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
